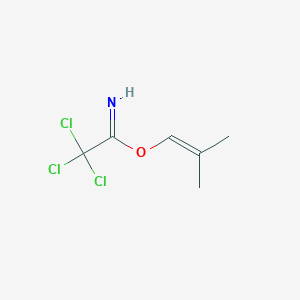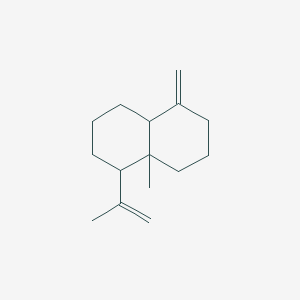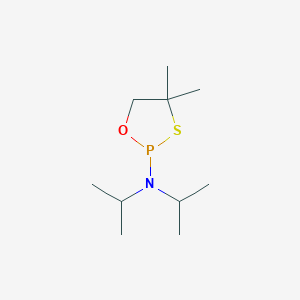![molecular formula C8H5N5 B12558012 3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile CAS No. 143779-23-1](/img/structure/B12558012.png)
3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile is a nitrogen-containing heterocyclic compound. This compound is part of a broader class of heterocycles known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with a triazole ring, making it a unique scaffold for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might start with the reaction of pyrrole derivatives with acyl (bromo)acetylenes, followed by the addition of propargylamine to form N-propargylenaminones. The final step involves intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for scale-up. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学的研究の応用
3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism of action of 3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include signal transduction and metabolic processes, which can lead to various biological effects .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant biological activity.
Uniqueness
3-Methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
特性
CAS番号 |
143779-23-1 |
|---|---|
分子式 |
C8H5N5 |
分子量 |
171.16 g/mol |
IUPAC名 |
3-methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile |
InChI |
InChI=1S/C8H5N5/c1-5-11-12-8-2-6(3-9)7(4-10)13(5)8/h2,12H,1H3 |
InChIキー |
NAQAXHOKQQHFHY-UHFFFAOYSA-N |
正規SMILES |
CC1=NNC2=CC(=C(N12)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



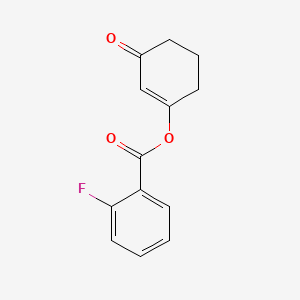
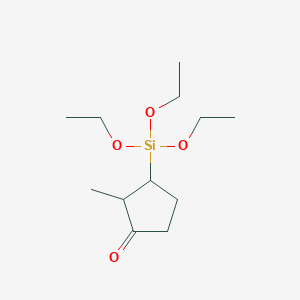
![9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane](/img/structure/B12557952.png)
![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
![(4-Methoxyphenyl)[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B12557970.png)
![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)
![1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B12557982.png)
